Lipophilicity-Driven Differentiation: logP Comparison with Clinically Approved Phthalimide Drugs Thalidomide and Lenalidomide
The target compound possesses a computed logP of 4.33, which is markedly higher than the logP values of the clinically used phthalimides thalidomide (logP ≈ 0.33) and lenalidomide (logP ≈ ‑0.4) [1][2]. This ~4‑log‑unit increase in lipophilicity implies superior membrane permeability and potential for blood‑brain barrier penetration, differentiating the compound for applications requiring central nervous system exposure or intracellular target access.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 4.33 |
| Comparator Or Baseline | Thalidomide logP = 0.33; Lenalidomide logP = −0.4 |
| Quantified Difference | ΔlogP = +4.0 vs thalidomide; +4.73 vs lenalidomide |
| Conditions | Computed logP values from authoritative databases (mcule for target; SIELC/PubChem for comparators) |
Why This Matters
A 4‑log higher logP translates to roughly 10,000‑fold greater predicted partition into lipid membranes, which can significantly alter cellular uptake, tissue distribution, and off‑target liability profiles relative to first‑generation phthalimide drugs.
- [1] SIELC Technologies. Thalidomide – CAS 50‑35‑1, logP 0.33. https://sielc.com/thalidomide (accessed 2026‑05‑09). View Source
- [2] Table 1. Lenalidomide pharmacokinetic parameters. PMC article. https://pmc.ncbi.nlm.nih.gov/articles/PMC6330918/table/T1/ (accessed 2026‑05‑09). View Source
